molecular formula C15H14N2O4 B2505483 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid CAS No. 1293141-48-6

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid

Cat. No.: B2505483
CAS No.: 1293141-48-6
M. Wt: 286.287
InChI Key: PNEHSISUXMYKOH-UHFFFAOYSA-N
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Description

5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzylcarbamoylamino group attached to a hydroxybenzoic acid core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

  • Quinone derivatives from oxidation.
  • Amines from reduction.
  • Nitro or halogenated derivatives from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 5-(Phenylcarbamoylamino)-2-hydroxybenzoic acid
  • 5-(Methylcarbamoylamino)-2-hydroxybenzoic acid
  • 5-(Ethylcarbamoylamino)-2-hydroxybenzoic acid

Comparison: 5-(Benzylcarbamoylamino)-2-hydroxybenzoic acid is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets compared to its phenyl, methyl, or ethyl analogs. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

5-(benzylcarbamoylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-13-7-6-11(8-12(13)14(19)20)17-15(21)16-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEHSISUXMYKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293141-48-6
Record name 5-[(benzylcarbamoyl)amino]-2-hydroxybenzoic acid
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